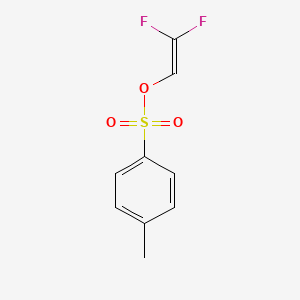
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
Übersicht
Beschreibung
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a chemical compound with the CAS Number: 185739-14-4 . It has a molecular weight of 234.22 and its linear formula is C9H8F2O3S .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is represented by the linear formula C9H8F2O3S .Physical And Chemical Properties Analysis
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a liquid at room temperature . It has a predicted density of 1.340±0.06 g/cm3 . The boiling point is predicted to be 267.2±40.0 °C .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Nonlinear Optical Single Crystals : Chalcone derivatives, closely related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, have been studied for their potential in nonlinear optical (NLO) applications. A study demonstrated that certain derivatives exhibit second harmonic generation (SHG) efficiency 2.2 times that of KDP crystal, highlighting their utility in NLO applications (Parol et al., 2020).
Organic Synthesis and Chemical Modification
- Julia-Kocienski Olefination : Research on compounds structurally related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate has led to advancements in Julia-Kocienski olefination, an important reaction in organic chemistry. This has implications for synthesizing complex organic compounds with potential applications in various fields (Alonso et al., 2005).
Environmental Applications
- Degradability in Environmental Agents : A study on sodium p-perfluorous nonenoxybenzene sulfonate, a compound with similarities to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, highlighted its potential degradability and treatability in environmental applications. This could inform the design of more environmentally friendly alternatives in this chemical class (Bao et al., 2017).
Proton Exchange Membranes
- Proton Exchange Membranes : Compounds related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate have been researched for their role in creating highly conducting and stable proton exchange membranes. This is crucial for applications in fuel cells and other energy-related fields (Kim et al., 2020).
Biological and Medical Research
- Biological Activities and Molecular Docking : Several studies have explored the biological activities and potential medical applications of derivatives of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate. This includes examining their antimicrobial properties and potential as inhibitors in various biological processes (Murugavel et al., 2016).
Environmental Remediation
- Groundwater Remediation : Research into fluorotelomer sulfonates, structurally related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, has shown potential for use in in-situ groundwater remediation. This opens pathways for environmental cleanup and pollution control applications (Park et al., 2016).
Safety And Hazards
This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H302-H315-H318-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
2,2-difluoroethenyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLPWMNXQYESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate | |
CAS RN |
185739-14-4 | |
| Record name | 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

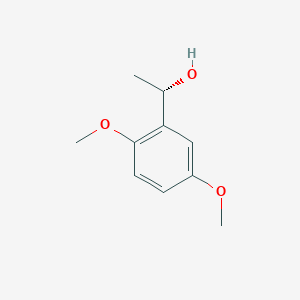
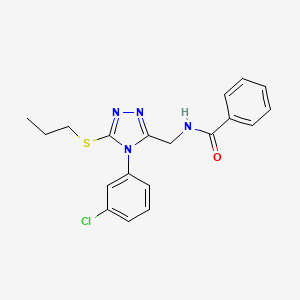
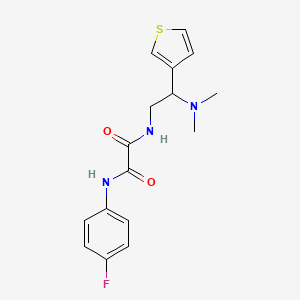
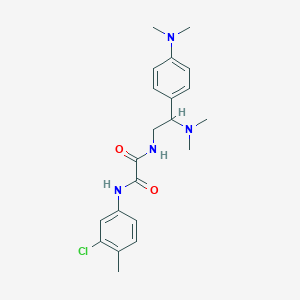
![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)
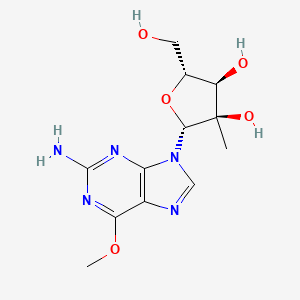

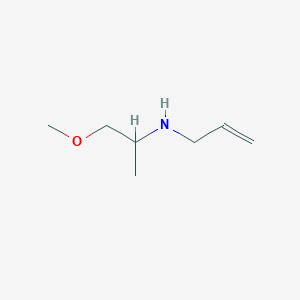
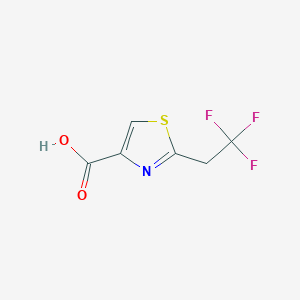
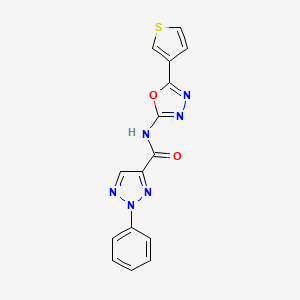
![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)
![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)
